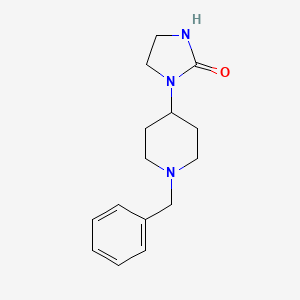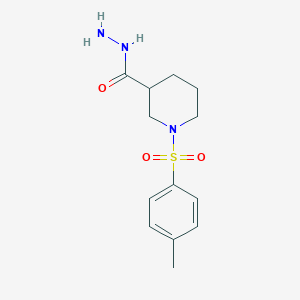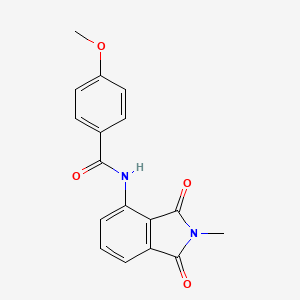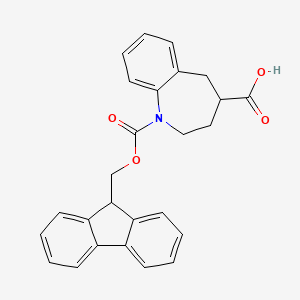
1-(1-Bencil-piperidin-4-il)-imidazolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a benzyl group at the nitrogen atom and an imidazolidin-2-one moiety, making it a versatile scaffold for chemical modifications and biological studies.
Aplicaciones Científicas De Investigación
1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of the compound “1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one” is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . It belongs to the NOD-like receptor (NLR) family of PRR and is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its function . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release . The compound’s mode of action involves binding to the NLRP3 inflammasome, reducing its ATPase activity .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway, which is involved in the immune response to stimuli . By inhibiting the NLRP3 inflammasome, the compound prevents the release of IL-1β, a pro-inflammatory cytokine . This can have downstream effects on inflammation and immune response.
Result of Action
The result of the compound’s action is the inhibition of NLRP3-dependent pyroptosis and IL-1β release . This can lead to a decrease in inflammation and immune response, which could be beneficial in conditions where the NLRP3 inflammasome is overactive.
Análisis Bioquímico
Biochemical Properties
1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase . These interactions are crucial as they influence the regulation of acetylcholine levels in the nervous system. The compound exhibits inhibitory activity against these enzymes, which can have implications for the development of treatments for neurological disorders such as Alzheimer’s disease.
Cellular Effects
The effects of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate the integrated stress response and increase levels of activating transcription factor 4 in transformed cells . This activation can lead to changes in gene expression and cellular metabolism, impacting cell survival and function.
Molecular Mechanism
At the molecular level, 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of cholinesterase enzymes, binding to the active site and preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, the compound’s ability to activate the integrated stress response involves binding to specific proteins that regulate this pathway, leading to changes in gene expression and cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug interactions.
Transport and Distribution
The transport and distribution of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins that influence its localization and accumulation. These interactions are essential for the compound’s activity and function within the cellular environment.
Subcellular Localization
The subcellular localization of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one is a critical factor that affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with proteins involved in stress response pathways and cellular metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one typically involves the reaction of 1-benzylpiperidine with an appropriate imidazolidinone precursor. One common method includes the condensation of 1-benzylpiperidine with imidazolidin-2-one under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
- 1-(1-Benzyl-piperidin-4-yl)-piperazine
- 1-(1-Benzyl-piperidin-4-yl)-carbamic acid isobutyl ester
- 1-(1-Benzyl-piperidin-4-yl)-methyl-amine
Comparison: Compared to these similar compounds, 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one stands out due to its unique imidazolidinone moiety, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and enhances its potential for various applications in research and industry .
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15-16-8-11-18(15)14-6-9-17(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGWSNDIQYWPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)

![1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2528797.png)
![tert-butyl 3-[(aminocarbamothioyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2528799.png)


![methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2528802.png)
![13-(furan-2-yl)-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-ol](/img/structure/B2528803.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2528804.png)

![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate](/img/structure/B2528812.png)



